molecular formula C22H24N6O2 B3500252 N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B3500252
M. Wt: 404.5 g/mol
InChI Key: OFBVLHBHKZNVFH-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a cyclohexyl group, a tetrazole ring, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-[(4-methylphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-16-5-9-18(10-6-16)24-21(30)22(13-3-2-4-14-22)25-20(29)17-7-11-19(12-8-17)28-15-23-26-27-28/h5-12,15H,2-4,13-14H2,1H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBVLHBHKZNVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-METHYLPHENYL ISOCYANATE: This intermediate is synthesized by reacting 4-METHYLANILINE with phosgene under controlled conditions.

    Formation of CYCLOHEXYL ISOCYANATE: This intermediate is prepared by reacting cyclohexylamine with phosgene.

    Coupling Reaction: The two isocyanates are then reacted with 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-CHLOROPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
  • **N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TRIAZOL-1-YL)BENZAMIDE
  • **N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYLAMIDE

Uniqueness

N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 2
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N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

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